(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
AT-1002 (Trifluoroacetic Acid Salt): is a synthetic hexamer peptide known for its role as a tight junction regulator and absorption enhancer. This compound belongs to a novel class of molecules that can reversibly increase paracellular transport across the epithelial barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: AT-1002 (Trifluoroacetic Acid Salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of AT-1002 (Trifluoroacetic Acid Salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Dimerization: AT-1002 (Trifluoroacetic Acid Salt) can undergo cysteine-cysteine dimerization, forming disulfide bonds.
Oxidation and Reduction: The presence of cysteine residues allows for redox reactions, where disulfide bonds can be reduced to thiols and vice versa.
Common Reagents and Conditions:
Dimerization: Typically occurs in the presence of mild oxidizing agents or through air oxidation.
Major Products:
Dimerization: Formation of disulfide-linked dimers.
Reduction: Formation of free thiol groups on cysteine residues.
Scientific Research Applications
Chemistry:
Peptide Research: AT-1002 (Trifluoroacetic Acid Salt) is used as a model peptide in studies involving peptide synthesis and modification.
Biology:
Cell Biology: It is used to study tight junction dynamics and paracellular transport in epithelial cells.
Medicine:
Drug Delivery: AT-1002 (Trifluoroacetic Acid Salt) is investigated for its potential to enhance drug absorption across epithelial barriers.
Industry:
Mechanism of Action
AT-1002 (Trifluoroacetic Acid Salt) exerts its effects by modulating tight junction proteins, such as zonula occludens-1 (ZO-1). The peptide causes the redistribution of ZO-1 away from cell junctions, leading to increased paracellular permeability. This process involves the activation of src and mitogen-activated protein kinase (MAPK) pathways, resulting in the phosphorylation of ZO-1 and rearrangement of actin filaments .
Comparison with Similar Compounds
AT-1001: Another tight junction regulator with similar absorption-enhancing properties.
Zonula Occludens Toxin (ZOT): A bacterial toxin that also modulates tight junctions and increases paracellular transport.
Uniqueness: AT-1002 (Trifluoroacetic Acid Salt) is unique due to its synthetic nature and specific sequence, which allows for reversible modulation of tight junctions without causing irreversible damage to cells .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVTZXDTPSAPFV-CACDTQBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54F3N9O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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